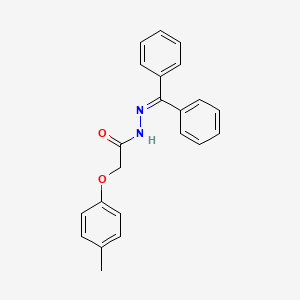
2-(2-Oxocyclohexyl)acetic acid chloride
Vue d'ensemble
Description
“2-(2-Oxocyclohexyl)acetic acid chloride” is a chemical compound with the molecular formula C8H11ClO2 . It contains a total of 22 bonds, including 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 ketone (aliphatic) .
Synthesis Analysis
The Baeyer–Villiger reaction of 2-(2-oxocyclohexyl)acetic acid occurs via a bicyclic Criegee intermediate, which fragments with stereoelectronic control . This reaction is challenging as Criegee intermediates are not normally isolable, so that unmasking stereoelectronic effects needs a novel strategy .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 1 Chlorine atom . The molecule contains a total of 22 bonds .
Chemical Reactions Analysis
Acid chlorides, such as “this compound”, generally undergo nucleophilic attack on the carbonyl, followed by the removal of the leaving group . They react with ammonia, 1° amines, and 2° amines to form amides .
Physical And Chemical Properties Analysis
Lower acyl chlorides, like “this compound”, are colorless liquids with a strong odor . They dissolve in organic solvents like alcohol, ether, and chloroform .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as acetic acid, act as antimicrobial agents and are used to treat susceptible infections .
Mode of Action
It’s known that the compound can undergo a baeyer-villiger reaction to form a bicyclic criegee intermediate . This intermediate then fragments with stereoelectronic control .
Pharmacokinetics
It’s known that similar compounds, such as acetic acid, are used locally and occasionally internally .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(2-Oxocyclohexyl)acetic acid chloride in laboratory experiments has several advantages. It is a relatively stable compound, which makes it suitable for use in a variety of laboratory settings. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, it has some limitations. It can react with water and other polar solvents, which can limit its use in certain laboratory experiments. Additionally, it can be difficult to remove from a reaction mixture, which can complicate certain laboratory procedures.
Orientations Futures
There are several potential future directions for the use of 2-(2-Oxocyclohexyl)acetic acid chloride. It could be used in the synthesis of more complex molecules, such as peptides and peptidomimetics. Additionally, it could be used in the synthesis of compounds with improved biological activities, such as improved antibiotics and anti-inflammatory agents. Finally, it could be used in the synthesis of compounds with novel biological activities, such as compounds that act on novel biochemical and physiological targets.
Applications De Recherche Scientifique
2-(2-Oxocyclohexyl)acetic acid chloride has been used in a wide range of scientific research applications. It has been used as a protecting group for carboxylic acid and alcohol functionalities in organic synthesis. It has also been used in the synthesis of compounds with a wide range of biological activities, such as antibiotics and anti-inflammatory agents. Additionally, this compound has been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of peptide-like molecules.
Safety and Hazards
“2-(2-Oxocyclohexyl)acetic acid chloride” is highly flammable and causes severe skin burns and eye damage . It is harmful to aquatic life . It should be stored in a well-ventilated place, kept cool, and stored locked up . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .
Propriétés
IUPAC Name |
2-(2-oxocyclohexyl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO2/c9-8(11)5-6-3-1-2-4-7(6)10/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFOXCFZTVKHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3130254.png)



![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3130271.png)
![4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3130284.png)



![1-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methanamine](/img/structure/B3130325.png)

![N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3130340.png)